tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C14H20N2O3 . It is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3/c1-9-12(10(2)17)7-6-11(16-9)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate” are not detailed in the sources I found, related compounds such as tert-butyl carbamate have been used in various reactions. For example, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate” is 264.32 g/mol . It is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its carbamate group is particularly useful for introducing protection groups in the synthesis of pharmaceuticals . The tert-butyl group offers steric bulk, which can be advantageous in selective reactions.
Agriculture
As a carbamate derivative, this compound may serve as a precursor or an intermediate in the development of pesticides or herbicides. Carbamates are known for their role in inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects, thus making them effective as insecticides .
Material Science
In material science, “tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate” could be involved in the creation of novel polymeric materials. The carbamate functional group can react with isocyanates to form polyurethanes, which are used in a variety of applications from foams to coatings .
Environmental Science
This compound’s potential environmental applications might include its use as a standard in analytical methods for detecting carbamate pesticides in environmental samples. Its structural similarity to common carbamates makes it a candidate for method development and calibration in chromatography .
Biochemistry
In biochemistry research, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with pyridine rings or carbamate groups. This can help in understanding the biochemical pathways where similar structures are involved .
Pharmacology
Pharmacologically, the compound could be investigated for its bioactivity. Given the diverse biological activities of carbamates, it could be screened for potential therapeutic effects, such as enzyme inhibition or receptor modulation .
Organic Synthesis
This compound is valuable in organic synthesis as a protective group for amines. The tert-butyl carbamate (Boc) group is commonly used to protect amines during peptide synthesis, and it can be removed under mild acidic conditions without affecting other sensitive functional groups .
Analytical Chemistry
In analytical chemistry, it can be used as a reference compound in mass spectrometry to identify and quantify similar compounds in complex mixtures, leveraging its unique mass fragmentation pattern for accurate analysis .
properties
IUPAC Name |
tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-12(10(2)17)7-6-11(16-9)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLMXAGMXNQEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate | |
CAS RN |
1423030-99-2 | |
Record name | tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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